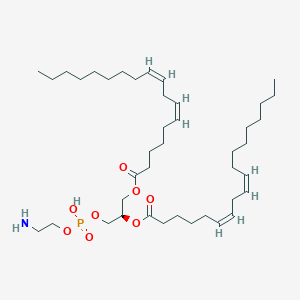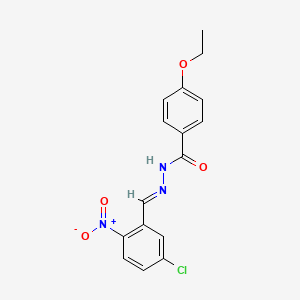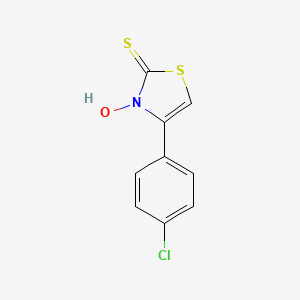![molecular formula C57H106O6 B1241231 [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate](/img/structure/B1241231.png)
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate is a complex organic compound characterized by its unique structure comprising long hydrocarbon chains and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid components, such as hexadec-9-enoic acid and octadecanoic acid. These acids are then esterified with glycerol under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts like sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Hexadec-9-enoic acid and octadecanoic acid.
Reduction: Hexadec-9-enol and octadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It also serves as a substrate for various enzymes, including lipases and esterases, which hydrolyze the ester bonds to release fatty acids and glycerol. These fatty acids can then participate in signaling pathways and metabolic processes.
Comparison with Similar Compounds
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate can be compared with other similar compounds, such as:
[(2S)-3-[(Z)-octadec-9-enoyl]oxy-2-hexadecanoyloxypropyl] (Z)-icos-11-enoate: Similar structure but with different fatty acid chains.
[(2S)-3-[(Z)-dodec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate: Contains shorter fatty acid chains.
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-dodecanoyloxypropyl] (Z)-icos-11-enoate: Another variant with different chain lengths.
The uniqueness of this compound lies in its specific combination of fatty acid chains, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C57H106O6 |
|---|---|
Molecular Weight |
887.4 g/mol |
IUPAC Name |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24-25,27,54H,4-20,22-23,26,28-53H2,1-3H3/b24-21-,27-25-/t54-/m1/s1 |
InChI Key |
MMEBJAFEPYJMGH-MOJLPSOPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)






![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241165.png)


